![molecular formula C11H12O3 B164233 Methyl-2-methyl-3-phenylglycidate CAS No. 80532-66-7](/img/structure/B164233.png)
Methyl-2-methyl-3-phenylglycidate
Overview
Description
Methyl-2-methyl-3-phenylglycidate is a chemical compound with the molecular formula C11H12O3 . It is categorized as a precursor to phenylacetone , and is also used as an analytical reference standard . It is often used in scientific research .
Synthesis Analysis
The synthesis of Methyl-2-methyl-3-phenylglycidate has been described in various scientific papers . The resolution of sodium (E)-3-methyl-3-phenylglycidate and an asymmetric epoxidation of 1,3-diphenyl-2-buten-1-one are some of the methods used in its synthesis .Molecular Structure Analysis
The molecular structure of Methyl-2-methyl-3-phenylglycidate consists of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The InChI representation of the molecule isInChI=1S/C11H12O3/c1-11(10(12)13-2)9(14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3
. Physical And Chemical Properties Analysis
The molecular weight of Methyl-2-methyl-3-phenylglycidate is 192.21 g/mol . It has a complexity of 233 and a topological polar surface area of 38.8 Ų . Other properties such as its exact mass, monoisotopic mass, and hydrogen bond acceptor count are also available .Scientific Research Applications
Organic Synthesis
Methyl-2-methyl-3-phenylglycidate: is a versatile compound in organic chemistry, often used as an intermediate in the synthesis of more complex molecules. Its structure allows for reactions that can introduce various functional groups, making it valuable for constructing diverse organic compounds .
Pharmaceutical Research
In pharmaceutical research, this compound is utilized for synthesizing active pharmaceutical ingredients (APIs). Its ability to transform into phenylacetone (P2P) through hydrolysis is particularly significant, as P2P is a precursor for many pharmaceuticals .
Darzens Condensation Reaction
The compound is employed in the Darzens condensation reaction, a method to form glycidic esters. This reaction is instrumental in creating epoxides, which are crucial in the synthesis of various drugs and agrochemicals .
Material Science
Methyl-2-methyl-3-phenylglycidate: can be used in material science for the development of new polymers with potential applications in biodegradable materials, coatings, and adhesives due to its reactive epoxy group .
Flavor and Fragrance Industry
This compound may also find applications in the flavor and fragrance industry. Its chemical structure could be modified to produce esters that impart specific flavors or fragrances .
Analytical Chemistry
In analytical chemistry, Methyl-2-methyl-3-phenylglycidate can serve as a standard or reference compound in chromatography and mass spectrometry for the identification and quantification of similar compounds .
Agrochemical Synthesis
The compound’s reactivity makes it a candidate for synthesizing agrochemicals, including pesticides and herbicides. Its ability to form stable intermediates is crucial for developing new agrochemical formulations .
Educational Research
Lastly, Methyl-2-methyl-3-phenylglycidate is used in academic settings for educational purposes, demonstrating various chemical reactions and synthesis techniques to chemistry students .
Mechanism of Action
Target of Action
Methyl-2-methyl-3-phenylglycidate, also known as BMK methyl glycidate , is an organic compound that exhibits notable potential due to its capability to be converted into phenyl-2-propanone (P2P) via hydrolysis . P2P is an important precursor in the synthesis of numerous organic compounds and pharmaceutical substances .
Mode of Action
The compound interacts with its targets through a process of hydrolysis . During hydrolysis, the sodium salts of BMK glycidates are treated with a solution of hydrochloric acid, which results in the cleavage of the ester bonds .
Biochemical Pathways
The primary biochemical pathway affected by Methyl-2-methyl-3-phenylglycidate is the conversion into phenyl-2-propanone (P2P) through hydrolysis . This reaction leads to the formation of phenylacetone (P2P) and sodium chloride (NaCl) as byproducts .
Pharmacokinetics
The compound is known to be slightly soluble in water at 25 °c . Its solubility in DMF, DMSO, and Ethanol is higher, suggesting that these solvents could potentially enhance its bioavailability .
Result of Action
The primary result of the action of Methyl-2-methyl-3-phenylglycidate is the production of phenyl-2-propanone (P2P), an important precursor in the synthesis of numerous organic compounds and pharmaceutical substances .
Action Environment
The action of Methyl-2-methyl-3-phenylglycidate can be influenced by environmental factors such as temperature and pH, which can affect the rate of hydrolysis . Additionally, the presence of solvents like DMF, DMSO, and Ethanol can potentially enhance its solubility and therefore its bioavailability .
properties
IUPAC Name |
methyl 2-methyl-3-phenyloxirane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(10(12)13-2)9(14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPPKJUXIISPJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)C2=CC=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001345677 | |
Record name | Methyl 2-methyl-3-phenyloxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001345677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
80532-66-7 | |
Record name | Methyl 2-methyl-3-phenyloxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001345677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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